

Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydroxysophoranone	
Cat. No.:	B593407	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysophoranone is a prenylated flavanone exhibiting a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a quantitative analysis of its biological efficacy and delves into the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Hydroxysophoranone is a member of the lavandulyl flavanones, a class of flavonoids characterized by a lavandulyl group substitution. While the specific first isolation and naming of "**hydroxysophoranone**" is not definitively documented under this exact name in seminal literature, its chemical structure and properties align with other well-characterized lavandulyl flavanones. PubChem lists "**hydroxysophoranone**" with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one and a molecular formula of C30H36O5.[1] It is often referred to in scientific literature under



synonyms such as Sophoraflavanone G or Kurarinone, which have been extensively studied. [2][3][4]

The primary natural source of **hydroxysophoranone** and its related lavandulyl flavanones is the root of Sophora flavescens, a plant species belonging to the Fabaceae family.[2][3][5] This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, has a long history of use for treating various ailments, including inflammation, skin diseases, and cancer.[6][7] Modern phytochemical investigations have confirmed that the roots of Sophora flavescens are a rich source of various bioactive compounds, with alkaloids and flavonoids being the most prominent.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of **hydroxysophoranone** is presented in the table below.

Property	Value	Source
Molecular Formula	C30H36O5	PubChem
Molecular Weight	476.6 g/mol	PubChem
IUPAC Name	5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	PubChem
Class	Flavanone (Flavonoid)	PubChem

Experimental Protocols

The isolation and purification of **hydroxysophoranone** (as sophoraflavanone G or kurarinone) from Sophora flavescens roots typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Protocol



A common method for the initial extraction of flavonoids from the dried and powdered roots of Sophora flavescens involves the use of organic solvents.

- Maceration: The plant material is macerated with a solvent such as 95% ethanol at room temperature.[8]
- Reflux Extraction: Alternatively, a reflux extraction with ethanol can be employed for a more exhaustive extraction.
- Solvent Removal: The resulting extract is then concentrated under reduced pressure to yield a crude extract.[8]

Chromatographic Purification

The crude extract, rich in a mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired flavanones.

- Column Chromatography (CC): The crude extract is often first fractionated using column chromatography on silica gel or polyamide. A gradient elution is typically used, with solvent systems such as chloroform-methanol.[8]
- High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the one-step isolation and separation of flavanones from Sophora flavescens. A two-phase solvent system, for example, composed of n-hexane-ethyl acetatemethanol-water, is employed.
- Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often utilized. A C18 column with a mobile phase such as methanol-water is a common choice.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

• Mass Spectrometry (MS): To determine the molecular weight and elemental composition.



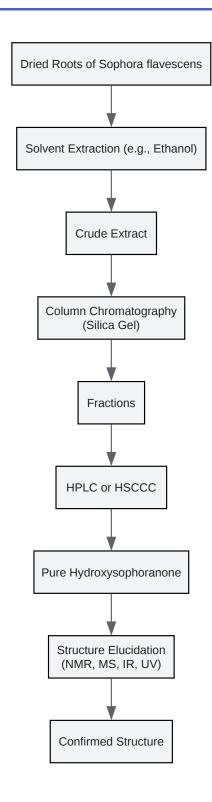




- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Below is a generalized workflow for the isolation and characterization of **hydroxysophoranone**.





Click to download full resolution via product page

Caption: Generalized workflow for the isolation and characterization of **hydroxysophoranone**.

Biological Activities (Quantitative Data)



Hydroxysophoranone, primarily studied as sophoraflavanone G and kurarinone, has demonstrated significant anti-inflammatory, cytotoxic, and other biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity

Compound	Assay	Cell Line/Model	IC50 Value	Reference
Kurarinone	MCP-1 induced cell migration	THP-1 cells	19.2 μg/mL	[9]
Sophoraflavanon e G	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	~10 μM	[10]
Kurarinone	T-type Calcium Channel (Cav3.2) Inhibition	tsA-201 cells	1.1 ± 0.3 μM	[11]

Table 2: Cytotoxic Activity

Compound	Cell Line	IC50 Value	Reference
Kurarinone	Human Myeloid Leukemia (HL-60)	18.5 μΜ	[12]
Sophoraflavanone G	Human Leukemia (HL-60)	3-30 μM (effective concentration range)	[13]
Kurarinone	Prostate Cancer (PC3)	24.7 μΜ	[12]

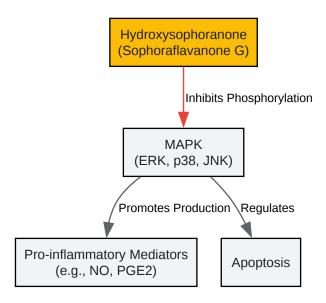
Signaling Pathway Modulation

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of **hydroxysophoranone** (sophoraflavanone G and kurarinone). These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit the phosphorylation of MAPKs, including ERK, p38, and JNK, in various cell models.[8][10][14][15] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[10][14]



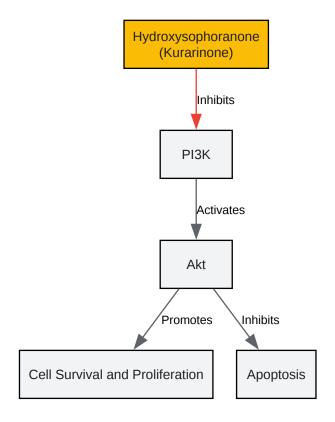
Click to download full resolution via product page

Caption: Modulation of the MAPK signaling pathway by **hydroxysophoranone**.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival, proliferation, and growth. Kurarinone has been found to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects in cancer cells.[16][17] Conversely, in certain contexts, kurarinone has been shown to activate this pathway to protect against oxidative stress.[17]





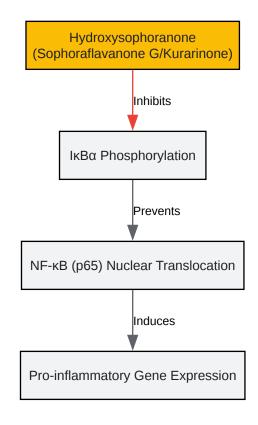
Click to download full resolution via product page

Caption: Modulation of the PI3K/Akt signaling pathway by **hydroxysophoranone**.

NF-kB Signaling Pathway

Nuclear Factor-kappa B (NF- κ B) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Both sophoraflavanone G and kurarinone have been reported to inhibit the activation of NF- κ B.[10][12][15] This is achieved by preventing the phosphorylation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.[10][14]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G | C25H28O6 | CID 72936 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G Wikipedia [en.wikipedia.org]
- 4. Kurarinone | C26H30O6 | CID 11982640 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

Foundational & Exploratory





- 7. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPSactivated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Kurarinone attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593407#hydroxysophoranone-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com